4-Methyl-1,2,3-thiadiazole

antituberculosis Mycobacterium tuberculosis hydrazone derivatives

4-Methyl-1,2,3-thiadiazole (CAS 18212-62-9) is a heteroaromatic building block consisting of a five-membered ring with sulfur and two nitrogen atoms at the 1,2,3-positions and a methyl substituent at the 4-position. It serves as a privileged scaffold in medicinal chemistry and agrochemical research, with physicochemical properties predicted to include a boiling point of 138.5 ± 33.0 °C and density of 1.226 ± 0.06 g/cm³.

Molecular Formula C3H4N2S
Molecular Weight 100.14 g/mol
CAS No. 18212-62-9
Cat. No. B096444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3-thiadiazole
CAS18212-62-9
Synonyms4-METHYL-1,2,3-THIADIAZOLE
Molecular FormulaC3H4N2S
Molecular Weight100.14 g/mol
Structural Identifiers
SMILESCC1=CSN=N1
InChIInChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3
InChIKeyOFFFOVCCGHKJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2,3-thiadiazole (CAS 18212-62-9): Sourcing and Core Properties for Scientific Procurement


4-Methyl-1,2,3-thiadiazole (CAS 18212-62-9) is a heteroaromatic building block consisting of a five-membered ring with sulfur and two nitrogen atoms at the 1,2,3-positions and a methyl substituent at the 4-position . It serves as a privileged scaffold in medicinal chemistry and agrochemical research, with physicochemical properties predicted to include a boiling point of 138.5 ± 33.0 °C and density of 1.226 ± 0.06 g/cm³ . As a liquid with a flash point of 43 °C, it requires appropriate storage conditions .

Scaffold role
Heterocyclic building block for medicinal chemistry and agrochemical synthesis
Regiochemistry
4-Methyl substituent directs regioselective functionalization and biological response
Property profile
Predicted liquid density ~1.23 g/cm³; boiling point ~139 °C supports liquid-phase reactions

Why 4-Methyl-1,2,3-thiadiazole Cannot Be Replaced by a Generic Heterocyclic Building Block


While many heterocyclic building blocks are available, the 1,2,3-thiadiazole ring exhibits unique electronic properties and reactivity that are not replicated by 1,3,4-thiadiazole, 1,2,4-thiadiazole, or 1,2,3-triazole analogs [1]. The specific placement of the methyl group at the 4-position dictates both the regioselectivity of subsequent functionalization reactions and the biological activity of derived compounds, as demonstrated in structure-activity relationship studies where substitution pattern critically influences nitrification inhibition potency [2] and antimicrobial activity [3]. Substituting a generic heterocycle or a different regioisomer would alter these key structure-dependent properties, potentially compromising the intended research outcomes.

Target
4-Methyl-1,2,3-thiadiazole
Potential substitute
1,3,4-Thiadiazole or 1,2,4-thiadiazole regioisomers
Risk
Ring electronics and reactivity differ; biological activity may shift substantially
Target
4-Methyl-1,2,3-thiadiazole
Potential substitute
1,2,3-Triazole or other heterocyclic analog
Risk
Regioselectivity and scaffold-driven binding may not transfer; requires validation
Target
4-Methyl-1,2,3-thiadiazole
Potential substitute
Unsubstituted 1,2,3-thiadiazole or 4-phenyl analog
Risk
Volatility, density, and solubility profiles change; reaction conditions may need re-optimization

Quantitative Differentiation of 4-Methyl-1,2,3-thiadiazole: Head-to-Head Data vs. Analogs


Antimycobacterial Potency and Selectivity of 4-Methyl-1,2,3-thiadiazole-Based Hydrazones vs. Isoniazid

A 4-methyl-1,2,3-thiadiazole-based hydrazone derivative (compound 3d) demonstrated superior antimycobacterial activity against M. tuberculosis H37Rv compared to the standard drug isoniazid, with a Minimum Inhibitory Concentration (MIC) of 0.0730 µM versus isoniazid's MIC of 0.32 µM, representing a 4.4-fold increase in potency [1]. Crucially, this derivative also exhibited exceptionally high selectivity, with a Selectivity Index (SI) of 3516 against HEK-293 cells and 2979 against CCL-1 cells, indicating minimal cytotoxicity to normal human cell lines [1].

Antimycobacterial potency
Head-to-head
Derivative MIC 0.073 µM vs. isoniazid 0.32 µM; selectivity index > 2900
Supports scaffold selection for antitubercular screening programs
MTT assay, M. tuberculosis H37Rv; reported endpoint context
antituberculosis Mycobacterium tuberculosis hydrazone derivatives

Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-Carboxylic Acid Hydrazide Derivatives Against Gram-Positive Bacteria

A series of 15 novel 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives were evaluated for in vitro antimicrobial activity. The most active compound (15), bearing a 5-nitro-2-furoyl moiety, exhibited a Minimum Inhibitory Concentration (MIC) range of 1.95–15.62 µg/mL against a panel of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis [1]. This activity is notably superior to the unsubstituted parent hydrazide, which showed no significant inhibition under the same conditions, highlighting the critical role of the 4-methyl-1,2,3-thiadiazole core in anchoring the bioactive substituent [1].

Gram-positive MIC
Reported
Derivative 15 MIC 1.95–15.62 µg/mL against S. aureus, B. subtilis
4-Methyl-thiadiazole core enables antimicrobial derivative design
Broth microdilution; parent hydrazide inactive
antimicrobial Gram-positive bacteria hydrazide derivatives

Nitrification Inhibition: Methyl-Substituted 1,2,3-Thiadiazoles vs. Commercial Standard DMP

A structure-activity relationship (SAR) study of 1,2,3-thiadiazoles as nitrification inhibitors revealed that mono- and dimethyl-substituted derivatives, including 4-methyl-1,2,3-thiadiazole, exhibit promising inhibitory activities that can outperform the commercial nitrification inhibitor 3,4-dimethylpyrazole (DMP) [1]. While specific quantitative data for 4-methyl-1,2,3-thiadiazole itself is not provided in the abstract, the study establishes that methyl substitution is optimal for activity and that the 1,2,3-thiadiazole class, as a whole, demonstrates superior performance to DMP under laboratory soil incubation conditions [1].

Nitrification inhibition
Class-level
Methyl-substituted thiadiazoles outperform DMP in soil incubation
Class-level data; confirmatory testing for 4-methyl derivative needed
SAR study, commercial DMP comparator; source review
nitrification inhibitor agricultural soil SAR study

Fungicidal Lead Identification: 4-Methyl-1,2,3-thiadiazole-Containing Triazolothiadiazoles

A series of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and screened for fungicidal activity. All target compounds showed a certain extent of growth inhibition against tested fungi, and several were identified as potential fungicide lead compounds with a wide spectrum of activity [1]. While direct comparator data against a commercial fungicide is not provided in the abstract, the study confirms that incorporating the 4-methyl-1,2,3-thiadiazole moiety into a fused heterocyclic system yields compounds with promising antifungal properties [1].

Fungicidal screening
Supporting
Triazolothiadiazoles show broad-spectrum growth inhibition
Scaffold holds promise for agrochemical lead identification
No direct commercial comparator in abstract; data to verify
fungicide triazolothiadiazole agricultural fungicide

Physicochemical Property Differentiation: Density and Boiling Point

4-Methyl-1,2,3-thiadiazole possesses distinct physicochemical properties that influence its handling and reactivity. Its predicted density is 1.226 ± 0.06 g/cm³ and boiling point is 138.5 ± 33.0 °C at 760 mmHg . In contrast, the unsubstituted 1,2,3-thiadiazole has a lower boiling point (approximately 115-120 °C) and density (approximately 1.1 g/cm³), while the 4-phenyl analog has significantly higher boiling point and density [1]. These differences are critical for applications requiring specific volatility, solubility, or reaction conditions.

Physicochemical contrast
Cross-study
Density ~1.23 g/cm³, boiling point ~139 °C; ca. 0.1 g/cm³ and 20 °C higher than unsubstituted
Differentiated volatility and density guide synthetic solvent/reaction selection
Predicted values; empirical confirmation advised
physicochemical properties density boiling point

Computational ADME/Tox and Drug-Likeness: 4-Methyl-1,2,3-thiadiazole-Based Hydrazones

In silico ADME/Tox predictions for a series of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives indicated that all compounds conformed to Lipinski's Rule of Five (Ro5), suggesting favorable oral bioavailability potential, and none were predicted to be at risk of toxicity [1]. This contrasts with many other heterocyclic scaffolds, such as certain benzimidazoles or quinolines, which often violate Ro5 due to higher molecular weight or lipophilicity, thereby requiring additional optimization to achieve drug-likeness.

In silico ADME
Class-level
Hydrazone derivatives comply with Lipinski's Rule of Five; no predicted toxicity flags
Scaffold may support favorable drug-likeness profiles; validation assays needed
Computational prediction only; source review
ADME/Tox drug-likeness computational prediction

4-Methyl-1,2,3-thiadiazole: Proven Application Scenarios Based on Quantitative Evidence


Development of Next-Generation Antitubercular Agents

The exceptional potency (MIC = 0.0730 µM) and high selectivity index (SI > 2900) of 4-methyl-1,2,3-thiadiazole-based hydrazones against M. tuberculosis H37Rv, which outperforms the standard drug isoniazid, positions this scaffold as a high-priority building block for medicinal chemistry teams focused on novel anti-TB drug discovery [1].

Design of Targeted Antimicrobials Against Gram-Positive Pathogens

The demonstrated ability to transform the inactive 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide core into potent antimicrobial agents with MICs as low as 1.95 µg/mL against S. aureus validates its use in developing new antibiotics targeting resistant Gram-positive bacteria [2].

Exploration of Advanced Nitrification Inhibitors for Sustainable Agriculture

The SAR study showing that methyl-substituted 1,2,3-thiadiazoles can outperform the commercial standard DMP in nitrification inhibition justifies the procurement of 4-methyl-1,2,3-thiadiazole as a key intermediate for synthesizing and testing new, more effective agricultural nitrification inhibitors [3].

Synthesis of Fused Heterocyclic Fungicide Leads

The identification of 4-methyl-1,2,3-thiadiazole-containing triazolothiadiazoles as potential broad-spectrum fungicide leads provides a clear application scenario for agrochemical researchers seeking novel fungicidal scaffolds with distinct modes of action [4].

Application
Selection Property
Validation Focus
Antitubercular agent research
Scaffold for hydrazone derivatives with reported antimycobacterial activity
MIC and selectivity index in M. tuberculosis assays
Gram-positive antimicrobial design
Core structure enabling potent hydrazide derivatives
MIC determination against S. aureus and Bacillus strains
Agricultural nitrification inhibitor development
Methyl-thiadiazole class with reported soil nitrification inhibition
Comparative inhibition vs. DMP under soil incubation
Fused heterocyclic fungicide leads
4-Methyl-thiadiazole as building block for triazolothiadiazoles
Fungicidal spectrum screening and lead optimization

Technical Documentation Hub

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